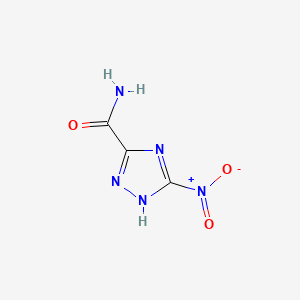
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline is a chemical compound with the molecular formula C16H9Cl3N2 and a molecular weight of 335.612. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
The synthesis of 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline can be achieved through several methods. One common approach involves the reaction of 2,6,7-trichloroquinoxaline with styrene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimizing reaction conditions to maximize yield and minimize costs, such as using continuous flow reactors and automated systems .
化学反応の分析
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers, contributing to advancements in agriculture and materials science.
作用機序
The mechanism of action of 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities .
類似化合物との比較
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline can be compared with other similar compounds, such as:
2,6-Dichloro-3-(2-phenylethenyl)quinoxaline: This compound has similar structural features but lacks one chlorine atom, which may affect its reactivity and biological activity.
2,7-Dichloro-3-(2-phenylethenyl)quinoxaline: Another similar compound with a different substitution pattern, which can lead to variations in its chemical and biological properties.
3-(2-Phenylethenyl)quinoxaline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
2,6,7-trichloro-3-(2-phenylethenyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2/c17-11-8-14-15(9-12(11)18)21-16(19)13(20-14)7-6-10-4-2-1-3-5-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPPRXCJUUGUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3N=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249225 |
Source


|
| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149366-38-1 |
Source


|
| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149366-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)



![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/new.no-structure.jpg)
![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)
![2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid](/img/structure/B598877.png)
![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)




